molecular formula C13H17BrN2O5 B2507183 5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 2138169-73-8

5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B2507183
CAS RN: 2138169-73-8
M. Wt: 361.192
InChI Key: JKJCBZUGXPEUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H17BrN2O5 and its molecular weight is 361.192. The purity is usually 95%.
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Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

This compound plays a crucial role in the catalytic protodeboronation of pinacol boronic esters. Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, and this compound helps in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Antiproliferative/Cytotoxic Activity

The compound has been screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines. Some analogues of this compound showed better or comparable activity to that of cisplatin, a common chemotherapy drug .

Synthesis of 2-Amino-5-Cyanobenzoic Acid

The compound is used in the synthesis of 2-amino-5-cyanobenzoic acid. The cyanation reaction of this compound with CuCN affords methyl 2-amino-5-cyanobenzoate, which is then hydrolyzed to yield 2-amino-5-cyanobenzoic acid .

Anti-Markovnikov Hydromethylation of Alkenes

The compound is used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B

The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Anticancer Properties

The compound has shown anticancer properties. The highest inhibitory effects of 2´-aminoanalogues of this compound were noted with leukemic cells Jurkat .

properties

IUPAC Name

5-bromo-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(20)15-4-5-16-7-8(14)6-9(10(16)17)11(18)19/h6-7H,4-5H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJCBZUGXPEUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=C(C1=O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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